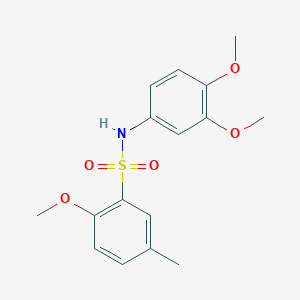
8-quinolinyl 2,4,5-trichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-quinolinyl sulfonate derivatives, including 8-quinolinyl 2,4,5-trichlorobenzenesulfonate, involves photochemical cleavage reactions in aqueous solutions. These compounds undergo photolysis upon irradiation at specific wavelengths, leading to the formation of corresponding 8-quinolinols and benzenesulfonic acids with minimal byproduct formation. The influence of substituent groups on the photolysis reactions has been examined, suggesting that the process mainly proceeds via the homolytic cleavage of S-O bonds in the excited triplet state (Kageyama et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied through crystallographic analysis. These studies reveal the proton transfer from acidic groups to the hetero-nitrogen of the quinolin-8-ol molecule, along with primary N–H···O hydrogen-bond formation between donor and acceptor atoms. Such interactions lead to the formation of 3D framework structures in the crystal packing, demonstrating the role of noncovalent interactions in stabilizing these compounds (Jin et al., 2014).
Chemical Reactions and Properties
The photochemical reactivity of 8-quinolinyl sulfonate derivatives, including trichlorobenzenesulfonates, is characterized by their ability to undergo photolysis, leading to cleavage reactions that produce quinolinols and benzenesulfonic acids. This reactivity is influenced by the nature of the substituents on the quinolinyl moiety and the benzene ring, which can affect the efficiency and selectivity of the photolysis process (Kageyama et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The functionalization of positions c2–c7 on the 8-aminoquinoline ring, which involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions, is suggested in most cases . A single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of the 8-aminoquinoline ring, a related compound, involves the formation of c–c and c–z bonds, which could potentially affect various biochemical pathways .
Result of Action
The 8-quinolinyl benzenesulfonates undergo photolysis upon photoirradiation at 300—330nm to give the corresponding 8-quinolinols and benzenesulfonic acids with the production of only negligible amounts of byproducts . The effects of substituent groups of the 8-quinolinyl moiety and the benzene ring on the photolysis reactions were examined .
Action Environment
It’s known that the photolysis of 8-quinolinyl benzenesulfonates occurs upon photoirradiation at 300—330nm , suggesting that light exposure could be a significant environmental factor.
Propiedades
IUPAC Name |
quinolin-8-yl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNNGDGJOERIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)


![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)

![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)
![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)